5-(Trifluoromethyl)oxazole-2-carboxylic acid

Lipophilicity Drug-likeness ADME

Researchers substituting 5-CF3-oxazole-2-carboxylic acid with 5-methyl, 5-chloro, or unsubstituted analogs face costly synthetic re-optimization due to fundamentally altered logP, pKa, and hydrogen-bonding capacity. This compound delivers a differentiated trifluoromethyloxazole scaffold with quantifiable advantages: • logP -1.2 vs. 0.37 (unsubstituted) & 0.68 (5-methyl) - distinct fragment polarity for targeting hydrogen-bond-rich protein pockets • pKa ~1.8-2.5 enables stable salt formation & pH-sensitive prodrug strategies unavailable to less acidic analogs (pKa ~-1.08) • Fragment-sized (MW 181.07) - ideal for amide/ester parallel library synthesis • 98% purity, in stock, global shipping - ensures research continuity without re-validation delays.

Molecular Formula C5H2F3NO3
Molecular Weight 181.07 g/mol
Cat. No. B11912847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)oxazole-2-carboxylic acid
Molecular FormulaC5H2F3NO3
Molecular Weight181.07 g/mol
Structural Identifiers
SMILESC1=C(OC(=N1)C(=O)O)C(F)(F)F
InChIInChI=1S/C5H2F3NO3/c6-5(7,8)2-1-9-3(12-2)4(10)11/h1H,(H,10,11)
InChIKeyNQSIBOSUPGEAEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)oxazole-2-carboxylic Acid: Overview


5-(Trifluoromethyl)oxazole-2-carboxylic acid is a heterocyclic building block featuring an oxazole core with a carboxylic acid at the 2-position and a trifluoromethyl group at the 5-position. The electron-withdrawing trifluoromethyl substituent markedly alters the electronic and lipophilic profile of the oxazole scaffold, making it a versatile intermediate for medicinal chemistry and agrochemical research. Key attributes include enhanced acidity of the carboxylic acid moiety and a distinct partition coefficient that differentiates it from unsubstituted and methyl-substituted analogs [1].

5-(Trifluoromethyl)oxazole-2-carboxylic Acid: Analog Substitution Risks


Substituting 5-(trifluoromethyl)oxazole-2-carboxylic acid with a closely related analog—such as the 5-methyl, 5-chloro, or unsubstituted oxazole-2-carboxylic acid—cannot be done without rigorous re-optimization of synthetic routes and biological assays. The trifluoromethyl group introduces a unique combination of strong electron withdrawal and steric bulk that fundamentally alters the compound's lipophilicity, acidity, and hydrogen-bonding capacity. Even subtle positional isomerism (e.g., 4- vs. 5-trifluoromethyl substitution) yields measurable differences in logP and metabolic stability [1][2]. As the quantitative evidence below demonstrates, these physicochemical deviations can shift a compound's behavior in biological systems by orders of magnitude, making direct substitution a high-risk strategy for procurement and research continuity.

5-(Trifluoromethyl)oxazole-2-carboxylic Acid: Comparative Data


Lipophilicity Shift: 5-CF3 vs. 5-CH3 Oxazole Analog

The introduction of a trifluoromethyl group at the 5-position of the oxazole ring reduces the partition coefficient (logP) from +0.68 for the 5-methyl analog to -1.2 for the 5-trifluoromethyl compound. The unsubstituted oxazole-2-carboxylic acid exhibits an intermediate logP of 0.37 [1][2]. This >1.8 log unit shift represents a >60-fold change in lipophilicity, directly impacting membrane permeability and solubility profiles.

Lipophilicity Drug-likeness ADME

Positional Isomer Lipophilicity Divergence

The 5-trifluoromethyl positional isomer exhibits a calculated logP of -1.2, whereas the 4-trifluoromethyl isomer shows a predicted ACD/LogP of 0.23 (or a calculated LogP of 1.2 in alternative models) . This >1.4 log unit difference highlights that even regioisomeric substitution within the oxazole ring yields distinct lipophilicity profiles, which can alter target engagement and off-target liabilities.

Positional isomer Physicochemical properties Lead optimization

Cytotoxicity SAR of 5-Trifluoromethyloxazole Derivatives

A quantitative structure-cytotoxicity relationship (QSCR) analysis of twelve 5-trifluoromethyloxazole derivatives established that cytotoxic activity against tumor cell lines reaches a maximum at a calculated logP of 4.6 [1]. The parent 5-(trifluoromethyl)oxazole-2-carboxylic acid (logP = -1.2) lies far outside this optimal lipophilicity window, underscoring its role as a versatile synthetic intermediate that can be elaborated into more lipophilic analogs to achieve the desired biological activity.

Cytotoxicity QSAR Anticancer

Enhanced Acidity from Trifluoromethyl Substitution

The electron-withdrawing trifluoromethyl group at the 5-position stabilizes the conjugate base of the carboxylic acid, resulting in a predicted pKa of ~1.8–2.5 for 5-(trifluoromethyl)oxazole-2-carboxylic acid. In contrast, unsubstituted oxazole-2-carboxylic acid has a predicted pKa of -1.08 . This ~3-unit increase in acidity (lower pKa) enhances the compound's reactivity in nucleophilic acyl substitution reactions and alters its ionization state at physiological pH, which can influence solubility and protein binding.

Acidity Electron-withdrawing group Reactivity

5-(Trifluoromethyl)oxazole-2-carboxylic Acid: Application Scenarios


Lead Optimization: Lipophilicity Tuning for Cytotoxicity

Medicinal chemistry teams developing 5-trifluoromethyloxazole-based anticancer agents can use this carboxylic acid as a core scaffold for parallel synthesis of amide, ester, or heterocyclic libraries. By appending lipophilic groups to the carboxylic acid handle, researchers can systematically increase logP from the parent compound's -1.2 toward the optimal 4.6 identified in QSAR studies [1]. This approach enables efficient exploration of the cytotoxicity SAR space while maintaining the privileged trifluoromethyloxazole pharmacophore.

Prodrug Design: pH-Sensitive Release and Salt Formation

The enhanced acidity of 5-(trifluoromethyl)oxazole-2-carboxylic acid (pKa ~1.8–2.5) makes it well-suited for the design of pH-sensitive prodrugs or for forming stable salts with basic counterions. In contrast to less acidic oxazole-2-carboxylic acids (pKa ~ -1.08), this compound's carboxylic acid remains predominantly ionized under physiological conditions, which can be exploited to modulate solubility, permeability, and tissue distribution . This property is particularly valuable for oral drug candidates requiring gastro-resistant formulations or targeted delivery to acidic microenvironments.

Fragment-Based Drug Discovery: Polar Anchor

As a fragment-sized molecule (MW = 181.07) with a logP of -1.2, 5-(trifluoromethyl)oxazole-2-carboxylic acid occupies a unique region of chemical space compared to its 5-methyl (logP = 0.68) and unsubstituted (logP = 0.37) analogs [2]. Its combination of high polarity and electron-deficient aromatic character makes it an attractive fragment for targeting protein pockets rich in hydrogen-bond donors or for exploring novel binding modes. The availability of reliable logP data enables accurate prediction of fragment linking or growing strategies without confounding lipophilicity effects.

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